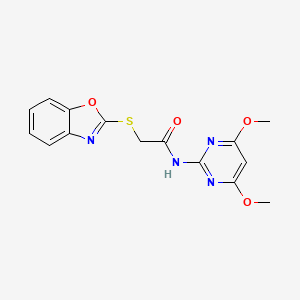
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, also known as A-837, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide reduces inflammation and pain. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been shown to have other biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for COX inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide selectively inhibits COX-2. This may reduce the risk of side effects such as gastrointestinal bleeding. However, one limitation of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Further studies are needed to determine its efficacy in these conditions. Finally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibition of COX-2 may have anti-tumor effects. Further studies are needed to determine the potential of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide as an anti-cancer agent.
Conclusion:
In conclusion, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its mechanism of action involves the inhibition of COX and activation of PPARγ, which results in anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzylamine with ethyl 2-bromoisobutyrate to form an intermediate product. This intermediate product is then reacted with methyl 1H-pyrazole-5-carboxylate in the presence of a base to yield the final product, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethyl-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-5-23-17(10-15(21-23)8-12(2)3)18(24)22(4)11-13-6-7-14(19)9-16(13)20/h6-7,9-10,12H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPRMATVAMAPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)